(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride
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Overview
Description
(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octanehydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoro and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction may produce difluoro alcohols.
Scientific Research Applications
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: Lacks the hydrochloride group, which may affect its solubility and reactivity.
7-methyl-6-azaspiro[3.4]octanehydrochloride: Lacks the difluoro groups, which may influence its chemical stability and biological activity.
Uniqueness
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2839128-62-8 |
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Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.65 g/mol |
IUPAC Name |
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
KBTGMCQPPRWRED-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1CC2(CC(C2)(F)F)CN1.Cl |
Canonical SMILES |
CC1CC2(CC(C2)(F)F)CN1.Cl |
Origin of Product |
United States |
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